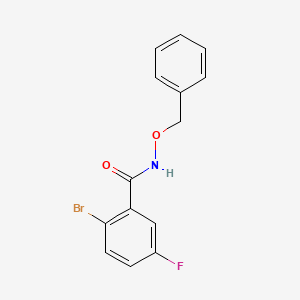

N-(benzyloxy)-2-bromo-5-fluorobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Chemistry

The benzamide moiety is a cornerstone in the field of organic and medicinal chemistry. walshmedicalmedia.comresearchgate.net These scaffolds are substructures in a multitude of pharmaceutical compounds and are considered valuable building blocks in organic synthesis. researchgate.net Their prevalence is partly due to the amide bond's involvement in nearly all biological processes. researchgate.net

Benzamide derivatives are known to exhibit a wide array of pharmacological activities. walshmedicalmedia.comwalshmedicalmedia.com Research has explored their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net The versatility of the benzamide scaffold allows for extensive chemical modification, enabling researchers to synthesize derivatives with tailored properties. nih.govresearchgate.net This structural adaptability makes benzamides a "privileged scaffold" in drug design, capable of interacting with various biological targets. nih.gov

The following table summarizes some of the key biological activities associated with the benzamide scaffold.

| Biological Activity | References |

| Antimicrobial | walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net |

| Analgesic | walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net |

| Anti-inflammatory | walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net |

| Anticancer | walshmedicalmedia.comresearchgate.netwalshmedicalmedia.comresearchgate.net |

| Anticonvulsant | researchgate.netwalshmedicalmedia.com |

| Antiviral | researchgate.net |

| Cardiovascular | walshmedicalmedia.comwalshmedicalmedia.com |

Overview of Halogenated and Alkoxy-Substituted Aromatic Systems

The functionality of an aromatic compound like a benzamide is significantly influenced by the substituents on the benzene (B151609) ring. In N-(benzyloxy)-2-bromo-5-fluorobenzamide, the presence of bromine, fluorine, and a benzyloxy group imparts specific chemical characteristics.

Halogen atoms, particularly fluorine, chlorine, and bromine, are frequently incorporated into bioactive molecules to enhance their therapeutic properties. researchgate.net The introduction of halogens can profoundly impact a molecule's potency, selectivity, and pharmacokinetic profile, including metabolic stability and membrane permeability. researchgate.netresearchgate.net One key interaction involving heavier halogens like bromine is the halogen bond, a directional interaction between a covalently bonded halogen atom and a nucleophile, which can play a crucial role in a drug's binding affinity to its target protein. namiki-s.co.jpacs.org The use of halogenation is now a widely appreciated strategy in the structural modification of compounds during drug development. acs.org

Alkoxy groups (an alkyl group single-bonded to an oxygen atom) are also common substituents in organic synthesis and medicinal chemistry. mdpi.com When attached to an aromatic ring, they can influence the molecule's electronic properties and reactivity. acs.org The synthesis of alkoxy-substituted aromatic compounds is a well-established area of research, with various methods developed to create these structures for use as intermediates in the production of more complex molecules. acs.orgnih.gov The displacement of alkoxy groups on aromatic rings can also be a key synthetic step under certain reaction conditions. nih.gov

Rationale for Research into this compound Analogues

The rationale for investigating analogues of this compound stems from the strategic combination of its structural features. The core benzamide scaffold provides a proven foundation known for broad biological relevance. walshmedicalmedia.comresearchgate.net The specific substitutions on this scaffold are chosen to modulate its properties in a controlled manner.

The dual halogenation with bromine at the 2-position and fluorine at the 5-position is a deliberate design choice. These halogens can influence the compound's conformation and electronic distribution, potentially enhancing its interaction with biological targets through mechanisms like halogen bonding and improving its drug-like properties. researchgate.netacs.org For instance, substitutions at the ortho position of the benzamide ring have been shown to be important for metabolic stability in related N-benzylbenzamide structures. acs.org

Therefore, synthesizing and studying analogues of this compound allows researchers to systematically explore how the interplay between the benzamide core, the specific halogenation pattern, and the N-benzyloxy group influences the molecule's chemical and biological characteristics.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-fluoro-N-phenylmethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO2/c15-13-7-6-11(16)8-12(13)14(18)17-19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYKXSLZSQWPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)C2=C(C=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyloxy 2 Bromo 5 Fluorobenzamide

Precursor Synthesis Strategies for the Benzamide (B126) Core

The foundational strategy for synthesizing the benzamide core requires the independent preparation of two key intermediates: 2-bromo-5-fluorobenzoic acid and an N-benzyloxyamine derivative.

2-Bromo-5-fluorobenzoic acid serves as the aromatic backbone of the final compound, providing the essential bromine and fluorine substituents. Its synthesis can be achieved through several established chemical routes.

Direct halogenation of fluorinated benzoic acid precursors is a primary method for producing 2-bromo-5-fluorobenzoic acid. A common starting material is 3-fluorobenzoic acid, which undergoes regioselective bromination. The reaction, typically employing a brominating agent like N-bromosuccinimide (NBS) in concentrated sulfuric acid, introduces a bromine atom at the 2-position, ortho to the fluorine atom. The directing effects of both the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) groups synergistically favor the formation of the desired 2-bromo-5-fluorobenzoic acid isomer.

Another important pathway is the Sandmeyer reaction, which transforms an aromatic amino group into a halide. wikipedia.orgorganic-chemistry.org This method would start with 2-amino-5-fluorobenzoic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Subsequent treatment with a copper(I) bromide (CuBr) catalyst replaces the diazonium group with a bromine atom, yielding 2-bromo-5-fluorobenzoic acid. wikipedia.orgnih.gov

| Starting Material | Reagents | Product | Reaction Type |

| 3-Fluorobenzoic Acid | 1. N-Bromosuccinimide (NBS) 2. Sulfuric Acid (H₂SO₄) | 2-Bromo-5-fluorobenzoic Acid | Electrophilic Aromatic Substitution |

| 2-Amino-5-fluorobenzoic Acid | 1. NaNO₂ / H⁺ 2. CuBr | 2-Bromo-5-fluorobenzoic Acid | Sandmeyer Reaction |

Functional group interconversions provide alternative routes to the carboxylic acid moiety. One such strategy is the oxidation of a precursor molecule where the desired halogenation pattern is already in place. For example, 2-bromo-5-fluorotoluene can be oxidized to 2-bromo-5-fluorobenzoic acid. guidechem.com Similarly, the oxidation of 2-bromo-5-fluorobenzaldehyde can yield the target carboxylic acid, using common oxidizing agents like potassium permanganate (B83412). guidechem.comchemicalbook.com

For the final amide bond formation, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride. This activation is typically accomplished by reacting 2-bromo-5-fluorobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with the amine component in the subsequent step.

The second key precursor is O-benzylhydroxylamine (also known as benzyloxyamine), which provides the N-(benzyloxy) portion of the final molecule. caymanchem.com

O-benzylhydroxylamine can be prepared on a large scale through the alkylation of an N-hydroxyphthalimide with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. tandfonline.com This reaction is often performed under phase transfer conditions. The resulting N-benzyloxyphthalimide is then subjected to hydrolysis, typically under acidic conditions, or hydrazinolysis to release O-benzylhydroxylamine. tandfonline.com This method provides a convenient pathway to the pure product. tandfonline.com The free base form is a liquid, but it is often handled as the more stable hydrochloride salt. chemicalbook.com

| Starting Material | Reagents | Intermediate | Final Product |

| N-Hydroxyphthalimide | 1. Benzyl Chloride 2. Base | N-Benzyloxyphthalimide | O-Benzylhydroxylamine |

In the synthesis of N-(benzyloxy)-2-bromo-5-fluorobenzamide, the benzyloxy group is an integral part of the final structure rather than a temporary protecting group. However, its chemical stability must be considered during the synthesis. The benzyl group is generally stable under neutral and basic conditions, which are common for amide coupling reactions. It is, however, susceptible to cleavage by catalytic hydrogenation or strong acids. Therefore, the conditions for the final amide bond formation must be chosen to be compatible with the benzyloxy group's stability, avoiding harsh acidic or reductive environments that could lead to its removal. Standard peptide coupling reagents are often employed to facilitate the acylation of O-benzylhydroxylamine under mild conditions.

Synthesis of N-Benzyloxyamine Derivatives (e.g., O-Benzylhydroxylamine)

Alternative Synthetic Routes and Methodological Innovations

Beyond direct amidation, alternative strategies can be envisioned for the synthesis of this compound, particularly focusing on the construction of the 2-bromo-5-fluorobenzoic acid precursor.

Organometallic cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. openstax.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide catalyzed by a palladium complex, is particularly powerful for creating biaryl compounds and other complex architectures. openstax.orgnih.gov

This methodology could be applied to the synthesis of a precursor to 2-bromo-5-fluorobenzoic acid. For example, a suitably substituted aromatic boronic acid or ester could be coupled with a dihalide to introduce the required substitution pattern. While not a direct route to the final amide, it provides a versatile method for accessing highly functionalized benzoic acid derivatives that may not be readily available commercially.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| (2-carboxy-4-fluorophenyl)boronic acid | 1,2-dibromobenzene | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2'-Bromo-5-fluoro-[1,1'-biphenyl]-2-carboxylic acid |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

The aromatic ring of this compound contains a fluorine atom, which can act as a leaving group in SNAr reactions, especially when activated by an electron-withdrawing group like a carboxyl or nitro group. youtube.comyoutube.com An SNAr reaction could be a viable strategy for synthesizing a precursor. For example, a difluoro- or bromo-fluoro-aromatic compound bearing an electron-withdrawing group could react with a nucleophile to introduce one of the desired functionalities. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and thus susceptible to nucleophilic attack, which is the rate-determining step of the reaction. youtube.comyoutube.com

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| 2-Bromo-1,4-difluorobenzene | Sodium methoxide (B1231860) (NaOMe) | Polar aprotic solvent (e.g., DMSO), Heat | 2-Bromo-4-fluoro-1-methoxybenzene |

Palladium-Catalyzed Carbonylation and Aminocarbonylation Approaches for the Synthesis of this compound

This proposed methodology involves the direct, single-step aminocarbonylation of a suitable aryl halide precursor, namely 1,2-dibromo-4-fluorobenzene, with O-benzylhydroxylamine in the presence of carbon monoxide and a palladium catalyst. This approach is advantageous as it combines the introduction of the carbonyl group and the formation of the amide bond in a single transformation, often with high atom economy.

The general catalytic cycle for such a reaction is understood to involve several key steps. Initially, an active palladium(0) species undergoes oxidative addition to the aryl halide. Subsequent coordination and migratory insertion of carbon monoxide into the aryl-palladium bond forms an aroyl-palladium intermediate. The final step involves nucleophilic attack by the amine (in this case, O-benzylhydroxylamine) on the electrophilic aroyl group, followed by reductive elimination to afford the desired amide product and regenerate the palladium(0) catalyst. nih.gov

A proposed reaction scheme for the synthesis of this compound via palladium-catalyzed aminocarbonylation is presented below:

Proposed Reaction Scheme:

To achieve this transformation, the selection of the appropriate catalyst system, including the palladium source, ligand, and base, is critical. Drawing from successful aminocarbonylation reactions of other aryl bromides, a set of potential reaction conditions can be outlined.

| Parameter | Proposed Condition | Rationale/Reference |

|---|---|---|

| Aryl Halide | 1,2-dibromo-4-fluorobenzene | Commercially available precursor with the required substitution pattern. |

| Nucleophile | O-benzylhydroxylamine | Provides the N-(benzyloxy) moiety of the target molecule. |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Commonly used and effective palladium precursors for carbonylation reactions. |

| Ligand | Xantphos or DPEPhos | Bulky phosphine ligands are often essential for promoting the desired catalytic activity and stability. |

| Carbon Monoxide Source | CO gas (1-10 atm) or a CO-releasing molecule (e.g., Mo(CO)₆) | Required for the carbonylation step. The pressure can be optimized to improve yield and selectivity. |

| Base | A non-nucleophilic organic or inorganic base (e.g., DBU, Cs₂CO₃) | Necessary to neutralize the hydrogen halide formed during the reaction. |

| Solvent | Anhydrous, aprotic polar solvent (e.g., Toluene, Dioxane, or DMF) | Provides a suitable medium for the reaction components. |

| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the catalytic cycle. |

The successful implementation of this proposed synthesis would be contingent on experimental optimization of these parameters. The electronic nature of the aryl halide, influenced by the presence of both bromine and fluorine substituents, would play a significant role in the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. nih.gov Furthermore, the nucleophilicity of O-benzylhydroxylamine and its potential for side reactions would need to be considered and managed through careful selection of the reaction conditions. While direct aminocarbonylation is a highly attractive route, an alternative two-step approach could also be envisioned. This would involve the palladium-catalyzed carbonylation of 1,2-dibromo-4-fluorobenzene to form an intermediate acyl halide or ester, which would then be subjected to amidation with O-benzylhydroxylamine. However, the direct, one-pot aminocarbonylation is generally preferred for its efficiency.

Chemical Reactivity and Transformation Mechanisms of N Benzyloxy 2 Bromo 5 Fluorobenzamide

Reactions at the Amide Linkage

The amide bond in N-(benzyloxy)-2-bromo-5-fluorobenzamide is a key site for chemical transformations, including hydrolysis, reduction, and reactions at the amide nitrogen.

Amide hydrolysis, the cleavage of the carbon-nitrogen bond by water, can be promoted by either acidic or basic conditions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer from the oxygen to the nitrogen atom is followed by the elimination of benzyloxyamine, yielding 2-bromo-5-fluorobenzoic acid.

In a basic medium, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-N bond, producing 2-bromo-5-fluorobenzoate and benzyloxyamine.

Due to the lack of specific experimental data for the hydrolysis of this compound, the following table presents data for the hydrolysis of analogous benzamide (B126) derivatives to illustrate typical reaction conditions and outcomes.

Table 1: Representative Conditions for the Hydrolysis of Benzamide Derivatives

| Substrate | Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| Benzamide | 10% H₂SO₄, reflux | Benzoic acid, Ammonium (B1175870) sulfate | High |

| N-Methylbenzamide | 6M HCl, 100°C, 24h | Benzoic acid, Methylammonium chloride | >95 |

| Benzamide | 10% NaOH, reflux | Sodium benzoate, Ammonia | High |

The amide functionality can undergo reduction to either an amine or an alcohol, depending on the reaction conditions. A significant transformation for N-(benzyloxy) amides is the reductive cleavage of the N-O bond.

Catalytic hydrogenation is a common method for the reductive cleavage of N-O bonds. Using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the N-O bond in this compound is expected to be cleaved to afford 2-bromo-5-fluorobenzamide (B92496) and toluene. This reaction is typically chemoselective, leaving the amide carbonyl and aromatic halogens intact under controlled conditions.

The following table provides illustrative examples of the reductive cleavage of N-O bonds in related systems.

Table 2: Examples of Reductive N-O Bond Cleavage in N-Benzyloxy Amides

| Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-(Benzyloxy)benzamide | H₂ (1 atm), 10% Pd/C, MeOH, rt, 3h | Benzamide | 95 |

The presence of a hydrogen atom on the amide nitrogen in the parent 2-bromo-5-fluorobenzamide would allow for N-alkylation or N-acylation. However, in this compound, the nitrogen is already substituted with a benzyloxy group, precluding direct N-alkylation or N-acylation at this position.

Reactivity of Aromatic Halogen Substituents (Bromine and Fluorine)

The 2-bromo and 5-fluoro substituents on the benzene (B151609) ring are key sites for carbon-carbon and carbon-heteroatom bond-forming reactions, significantly enhancing the synthetic utility of this molecule.

The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions due to the greater reactivity of the C-Br bond compared to the C-F bond in such transformations.

The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. In the presence of a palladium catalyst and a base, this compound would be expected to react with an aryl or vinyl boronic acid to yield the corresponding 2-substituted-5-fluorobenzamide derivative.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. This compound could be coupled with primary or secondary amines to introduce a substituted amino group at the 2-position of the aromatic ring.

The following tables present data from analogous Suzuki and Buchwald-Hartwig reactions on structurally similar substrates.

Table 3: Representative Suzuki Coupling Reactions of 2-Bromo-5-fluorophenyl Derivatives

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluorotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 |

Table 4: Representative Buchwald-Hartwig Amination of 2-Bromo-5-fluorophenyl Derivatives

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-5-fluorotoluene | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 88 |

The fluorine atom at the 5-position is generally less reactive towards nucleophilic aromatic substitution (SNAr) than activated aryl fluorides. However, the presence of the electron-withdrawing amide group, particularly when ortho or para to the fluorine, can facilitate this reaction. In this compound, the amide group is meta to the fluorine, which provides less activation. Strong nucleophiles and elevated temperatures would likely be required for the displacement of the fluoride. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent at high temperature could potentially lead to the corresponding 5-methoxy derivative.

The following table provides examples of nucleophilic aromatic substitution on related fluorinated aromatic compounds.

Table 5: Examples of Nucleophilic Aromatic Substitution of Fluorine

| Aryl Fluoride | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Fluoronitrobenzene | Sodium methoxide | MeOH, 50°C | 4-Methoxynitrobenzene | 95 |

Regioselective Reactivity of Bromo and Fluoro Groups

The benzamide ring of this compound is substituted with two different halogen atoms: bromine at the 2-position and fluorine at the 5-position. This arrangement leads to regioselective reactivity, where one halogen is more prone to reaction than the other depending on the reaction conditions.

The difference in reactivity stems from the inherent properties of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-fluorine (C-F) bond. chemguideforcie.co.ukmsu.edu Consequently, the bromo group is a better leaving group in many reactions.

Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Negishi, and Stille couplings, which are fundamental for forming new carbon-carbon bonds, the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond is a critical step. fiveable.menobelprize.org This step is significantly more favorable for C-Br bonds than for C-F bonds, making the bromine atom at the 2-position the primary site for these transformations. fiveable.me

Nucleophilic Aromatic Substitution (SNA r): In contrast to cross-coupling reactions, the reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the carbon atom. masterorganicchemistry.comopenstax.org However, SNAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). openstax.orglibretexts.org In this compound, the activating groups necessary for a facile SNAr reaction are absent, making this pathway less common under standard conditions.

Therefore, the bromine atom is the more reactive site for transformations that proceed via oxidative addition, while the fluorine atom is generally less reactive and requires more forcing conditions to be displaced.

Transformations Involving the Benzyloxy Group

The N-benzyloxy group serves as a crucial functional moiety, often employed as a protecting group for the amide nitrogen. Its removal (deprotection) or modification is key to further synthetic steps.

Hydrogenolysis: This is one of the most common methods for removing benzyl-type protecting groups. acs.orgtaylors.edu.mynih.gov The reaction typically involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.orgnih.gov The process involves the catalytic cleavage of the N-O or O-C bond, yielding the deprotected amide and toluene. acsgcipr.org Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium formate (B1220265) instead of hydrogen gas, is also an effective and often safer alternative. taylors.edu.myresearchgate.net

Acidic Cleavage: Strong Brønsted acids (like p-toluenesulfonic acid) or Lewis acids (such as aluminum chloride or boron trichloride) can be used to cleave the benzyl (B1604629) group. acs.orgnih.gov These methods are effective but can be harsh and may not be suitable for molecules containing acid-sensitive functional groups.

Oxidative Cleavage: A variety of oxidizing agents can effect the removal of the benzyl group. acs.org Reagents such as ceric ammonium nitrate (B79036) (CAN), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), or systems like alkali metal bromides with Oxone have proven effective. acs.orgnih.govorganic-chemistry.orgnih.govst-andrews.ac.uk More recently, greener enzymatic and photocatalytic methods have been developed. For instance, the laccase/TEMPO system uses oxygen as a mild oxidant in an aqueous medium for selective debenzylation. rsc.orgsemanticscholar.orgresearchgate.net

| Deprotection Method | Typical Reagents | General Conditions | Reference |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol, Room Temperature | acs.orgnih.gov |

| Transfer Hydrogenolysis | Ammonium Formate, Mg or Pd/C | Methanol, Reflux | taylors.edu.myresearchgate.net |

| Acidic Cleavage | p-TsOH or AlCl₃ | Toluene, Reflux | acs.orgnih.gov |

| Oxidative Cleavage | KBr, Oxone | Acetonitrile/Water, Room Temperature | organic-chemistry.orgnih.gov |

| Enzymatic Oxidation | Laccase, TEMPO, O₂ | Aqueous Buffer (pH 5), 30°C | rsc.orgresearchgate.net |

The benzylic carbon—the CH₂ group attached to both the oxygen and the phenyl ring—is a site of enhanced reactivity due to the ability of the adjacent phenyl ring to stabilize radical or ionic intermediates through resonance. masterorganicchemistry.com

Benzylic C-H bonds are relatively weak and susceptible to oxidation. masterorganicchemistry.com Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically leads to cleavage of the benzyl group, resulting in deprotection. masterorganicchemistry.com However, more selective methods can functionalize this position. Recent advancements have focused on catalytic, photochemical, and electrochemical methods for the selective oxidation of benzylic C-H bonds to form carbonyl compounds or alcohols. mdpi.comresearchgate.netacs.orgacs.org These transformations often proceed under milder conditions and show greater functional group tolerance. acs.org The initial product of such an oxidation would be N-(benzoyl)-2-bromo-5-fluorobenzamide, where the benzylic CH₂ has been converted to a carbonyl C=O group.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.

The transformations of this compound proceed through distinct mechanistic pathways.

Hydrogenolysis: The mechanism of catalytic hydrogenolysis involves the adsorption of the substrate and hydrogen onto the surface of the metal catalyst (e.g., palladium). acsgcipr.org This facilitates the cleavage of the benzylic C-O bond and the formation of the deprotected amide and toluene.

Oxidative Deprotection: The pathway for oxidative debenzylation with an alkali metal bromide/Oxone system is initiated by the oxidation of the bromide ion to a bromo radical. organic-chemistry.org This radical then abstracts a hydrogen atom from the benzylic position of the N-benzyloxy group. acs.orgorganic-chemistry.org The resulting resonance-stabilized benzyl radical is further oxidized to an iminium cation intermediate, which is subsequently hydrolyzed by water to release the deprotected amide and benzaldehyde. acs.org

Benzylic C-H Oxidation: The mechanism for benzylic C-H oxidation often involves a radical pathway. masterorganicchemistry.commdpi.com The reaction is initiated by the abstraction of a benzylic hydrogen to form a stable benzylic radical. mdpi.comacs.org This radical can then react with an oxygen source to form a peroxide intermediate, which subsequently transforms into the final carbonyl product. mdpi.com

Several key reactive intermediates have been identified or proposed in the transformations of the benzyloxy group.

Benzylic Radicals: As mentioned, the benzylic radical is a key intermediate in oxidative debenzylation and benzylic C-H oxidation reactions. acs.orgorganic-chemistry.orgmdpi.com Its stability is a major driving force for these transformations.

Iminium Cations: In the oxidative deprotection of N-benzyl amides, the benzyl radical intermediate is oxidized to an iminium cation. acs.org This electrophilic species is readily attacked by water during hydrolysis to complete the cleavage process. acs.org

Tetrahedral Intermediates: While not directly related to the benzyloxy group, amide reactions in general, such as hydrolysis or aminolysis, proceed through tetrahedral intermediates. Acid-catalyzed reactions of this type involve a tetrahedral intermediate, which can be distinguished from SN2 displacement type reactions by their entropies of activation.

Spectroscopic Characterization Methodologies for N Benzyloxy 2 Bromo 5 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the atomic framework of a molecule. For N-(benzyloxy)-2-bromo-5-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, would provide a complete picture of its chemical structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH (Phenyl) | 7.3-7.5 | Multiplet |

| Aromatic CH (Benzamide) | 7.2-7.8 | Multiplet |

| O-CH₂ | ~5.0 | Singlet |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., C=O, aromatic C, aliphatic C). The spectrum of this compound would show distinct signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the benzylic carbon. The carbon attached to the bromine and the carbon attached to the fluorine would be significantly influenced by these electronegative atoms, resulting in characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 160-170 |

| C-F (Aromatic) | 155-165 (with C-F coupling) |

| Aromatic CH | 115-140 |

| C-Br (Aromatic) | 110-120 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom. The chemical shift of this signal would be indicative of its position on the aromatic ring, and its coupling to adjacent protons would provide further structural confirmation.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. COSY would reveal which protons are coupled to each other, helping to assign the complex aromatic signals. HSQC would correlate each proton signal to its directly attached carbon atom.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used for conformational analysis. By detecting through-space interactions between protons, NOESY can provide insights into the three-dimensional structure and preferred conformation of the molecule, for instance, the spatial relationship between the benzyloxy group and the benzamide (B126) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amide) | 3200-3400 | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Amide I) | 1640-1680 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

| C-N (Amide) | 1200-1350 | Stretching |

| C-O (Ether) | 1000-1300 | Stretching |

| C-F (Aryl) | 1100-1250 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation pattern. For this compound (C₁₄H₁₁BrFNO₂), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (approximately 323 and 325 g/mol , reflecting the isotopic distribution of bromine). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern would likely involve cleavage of the benzyloxy group, the amide bond, and loss of the bromine and fluorine atoms, leading to characteristic fragment ions that would further support the proposed structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

|---|---|

| [M]⁺ (Molecular Ion) | 323/325 |

| [M - C₇H₇O]⁺ | 216/218 |

| [C₇H₅BrFO]⁺ | 202/204 |

| [C₇H₇O]⁺ | 107 |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available.

While crystallographic data for structurally related compounds, such as other substituted benzamides, have been published, these cannot be used to definitively describe the solid-state structure of this compound. The specific combination and position of the bromo, fluoro, and benzyloxy substituents on the benzamide core will uniquely influence the crystal packing and molecular conformation.

Should a suitable crystal of this compound be successfully grown and analyzed in the future, the resulting data would be presented in a format similar to the hypothetical table below. This table illustrates the type of crystallographic parameters that would be determined.

Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁BrFNO₂ |

| Formula Weight | 324.15 |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) | Value would be determined |

| Z | 4 (Hypothetical) |

| Calculated Density (g/cm³) | Value would be determined |

| R-factor | Value would be determined |

| Refinement Method | Full-matrix least-squares on F² |

Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be necessary to populate the above table with experimental data and provide a definitive understanding of its solid-state architecture.

Computational and Theoretical Chemistry Studies of N Benzyloxy 2 Bromo 5 Fluorobenzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)wisc.edursc.orgyoutube.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular properties of chemical compounds.

Table 1: Optimized Geometric Parameters (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.90 | - | - |

| C-F | 1.35 | - | - |

| C=O | 1.23 | - | - |

| C-N | 1.34 | - | - |

| O-N | 1.39 | - | - |

| C-C (ring) | 1.39-1.41 | 118-121 | - |

| C-N-O | - | 115 | - |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For N-(benzyloxy)-2-bromo-5-fluorobenzamide, the HOMO is expected to be localized on the electron-rich aromatic rings and the amide group, while the LUMO would likely be distributed over the benzamide (B126) moiety, particularly the carbonyl group and the bromine atom.

Table 2: FMO Analysis Parameters (Exemplary Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. dergipark.org.tr It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, negative potential regions (typically colored red) are expected around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would be located around the hydrogen atoms, particularly the amide proton, signifying sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. wisc.eduresearchgate.net It examines charge transfer and electron delocalization within the molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. These interactions contribute significantly to the molecule's stability. researchgate.net The analysis also quantifies the natural atomic charges, offering a more detailed picture of the electron distribution than MEP analysis alone.

Table 3: NBO Analysis - Second-Order Perturbation Theory (Exemplary Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) on C=O | π*(C-N) | 25.5 |

| LP(N) | π*(C=O) | 40.2 |

Theoretical vibrational frequency analysis, often used to interpret experimental Fourier-transform infrared (FT-IR) spectra, helps in the identification of functional groups and the characterization of molecular structure. researchgate.net For this compound, DFT calculations can predict the vibrational modes and their corresponding frequencies. Key predicted vibrations would include the C=O stretching of the amide, N-H stretching, C-Br and C-F stretching, and various aromatic C-H and C-C stretching and bending modes. ijtsrd.com

Table 4: Predicted Vibrational Frequencies (Exemplary Data)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=O Stretch (amide) | 1680 |

| C-C Stretch (aromatic) | 1600-1450 |

| C-F Stretch | 1250 |

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are invaluable for confirming the structure of a synthesized compound. By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. The chemical shifts would be influenced by the electronic environment of each nucleus, including the effects of the electronegative bromine, fluorine, and oxygen atoms, as well as the aromatic ring currents.

Table 5: Predicted ¹³C and ¹H NMR Chemical Shifts (Exemplary Data)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | 165.2 | N-H | 8.5 |

| C-Br | 115.8 | Aromatic H | 7.2-7.8 |

Reaction Mechanism Predictions and Energetics

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies could predict the most likely pathways for its synthesis and decomposition, as well as the energy landscape of these transformations.

Computational Modeling of Proposed Synthetic Pathways

The synthesis of this compound likely involves the formation of an amide bond between 2-bromo-5-fluorobenzoic acid (or its activated derivative, such as an acyl chloride) and O-benzylhydroxylamine. Computational modeling, typically using Density Functional Theory (DFT), can be employed to investigate the step-by-step mechanism of this reaction.

Researchers would construct a computational model of the reactants, intermediates, transition states, and products for each proposed synthetic route. By calculating the energies of these species, the most energetically favorable pathway can be identified. For instance, different base catalysts or reaction solvents could be modeled to predict their effect on the reaction efficiency. While no specific studies on this exact reaction were found, the general principles of amide bond formation are well-established and computationally modeled in numerous systems.

Activation Barriers and Reaction Coordinate Analysis

A crucial aspect of understanding reaction mechanisms is the determination of activation barriers (the energy required to initiate the reaction) and the analysis of the reaction coordinate (the path of lowest energy from reactants to products).

Activation Barriers: By locating the transition state structures and calculating their energies relative to the reactants, the activation energy for each step of the proposed synthesis can be determined. A lower activation barrier indicates a faster reaction rate. These calculations can help in optimizing reaction conditions, such as temperature, to overcome these barriers efficiently.

Reaction Coordinate Analysis: This analysis provides a detailed profile of the energy changes that occur as the reaction progresses. It helps to identify key intermediates and transition states, offering a dynamic picture of the bond-breaking and bond-forming processes. For the synthesis of this compound, this analysis could reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates.

No specific activation energy data for the synthesis of this compound is currently available in the public research domain. A hypothetical reaction coordinate diagram would be necessary to visualize these energetic parameters.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound. These simulations model the movement of atoms in the molecule over time, governed by a force field that approximates the potential energy of the system.

Given the presence of a flexible benzyloxy group and the rotatable amide bond, this compound can adopt various conformations. MD simulations could explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

However, a search of available scientific literature did not reveal any published molecular dynamics simulation studies specifically focused on this compound. Therefore, no specific data on its conformational flexibility or dynamics can be presented at this time.

N Benzyloxy 2 Bromo 5 Fluorobenzamide As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in N-(benzyloxy)-2-bromo-5-fluorobenzamide makes it an ideal starting material for the assembly of more complex structures. The benzyloxy group offers a stable protecting group for the amide nitrogen, which can be removed under specific conditions, while the bromo and fluoro substituents provide handles for various chemical transformations.

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, which are core components of many biologically active compounds. The presence of the ortho-bromo substituent is particularly advantageous for intramolecular cyclization reactions.

One important class of heterocycles that can be synthesized from related ortho-halo benzamides are quinazolinones . While specific examples starting directly from this compound are not extensively documented in readily available literature, the general synthetic strategy involves the reaction of an ortho-halobenzamide with an amine, followed by cyclization. For instance, a transition-metal-free synthesis of quinazolin-4-ones has been developed through the SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov Similarly, copper-catalyzed reactions of 2-iodobenzamide (B1293540) derivatives with various amines can lead to 2,3-disubstituted quinazolinone derivatives through an Ullman coupling followed by C-H amidation. researchgate.net These established methods suggest a plausible pathway for the conversion of this compound into quinazolinone scaffolds.

Another significant heterocyclic system accessible from this intermediate is the benzoxazine (B1645224) class. The synthesis of nonracemic 1,4-benzoxazines can be achieved through the ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization. nih.gov This highlights the potential of the bromo-substituent in this compound to participate in such cyclization strategies.

The general approach for utilizing this compound in heterocyclic synthesis is outlined in the table below:

| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |

| Quinazolinones | Reaction with an amine or amide followed by intramolecular cyclization. | Nucleophilic Aromatic Substitution, C-H amidation |

| Benzoxazines | Reaction with a suitable oxygen nucleophile followed by intramolecular C-O or C-N bond formation. | Copper-catalyzed cyclization |

This compound is a key precursor for the synthesis of advanced pharmaceutical scaffolds, particularly N-aryl benzamide (B126) derivatives. These derivatives are of significant interest in drug discovery due to their diverse biological activities.

A notable application lies in the development of metabotropic glutamate (B1630785) receptor 5 (mGlu5) positive allosteric modulators (PAMs) . While a direct synthesis of a specific mGlu5 modulator from this compound is not explicitly detailed in the provided search results, the core structure is highly relevant. The development of mGlu5 PAMs has involved extensive structure-activity relationship (SAR) studies, often focusing on the N-aryl substituent of benzamide derivatives. The bromo-functionality in this compound is an ideal handle for introducing various aryl groups through cross-coupling reactions, allowing for the exploration of this chemical space.

Furthermore, benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents against ischemic stroke. guidechem.com These findings underscore the therapeutic potential of scaffolds derived from this intermediate. The synthesis of such derivatives often involves the coupling of a substituted benzoic acid with an appropriate amine, a transformation for which this compound is well-suited as a starting material after conversion to the corresponding amine or acid.

The general synthetic utility of this compound in generating libraries of N-aryl benzamides for pharmaceutical screening is a key aspect of its value in medicinal chemistry.

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a wide range of derivatization and functionalization strategies, enabling the synthesis of a diverse array of analogs.

The bromine atom on the aromatic ring is a key site for introducing additional functional groups through various cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a wide variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl substituents at the 2-position. The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally proceeds under mild conditions. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. It allows for the reaction of this compound with various primary or secondary amines to introduce a range of amino substituents. organic-chemistry.orgwikipedia.org This is a particularly important transformation for the synthesis of N-aryl benzamide derivatives with pharmaceutical applications.

The table below summarizes these key derivatization reactions:

| Reaction Name | Catalyst | Reactant | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

While specific examples of stereoselective transformations involving this compound are not prevalent in the searched literature, the principles of asymmetric synthesis can be applied to its derivatives. For instance, if a prochiral center is introduced through derivatization, subsequent stereoselective reactions could be employed to generate chiral analogues.

One potential avenue is through the synthesis of chiral heterocyclic systems. For example, the synthesis of nonracemic 1,4-benzoxazines from related precursors has been demonstrated, achieving high enantiomeric and diastereomeric excess. nih.gov This suggests that by using chiral auxiliaries or catalysts in the cyclization step, chiral benzoxazine derivatives could be prepared from this compound.

Further research into the application of modern asymmetric catalysis would be necessary to fully explore the potential for stereoselective transformations of this versatile intermediate.

Development of Libraries of Related Compounds

The structural features of this compound make it an excellent scaffold for the development of compound libraries for high-throughput screening in drug discovery. Combinatorial chemistry approaches can be employed to rapidly generate a large number of structurally diverse analogs. nih.gov

By utilizing the reactive bromine handle, a variety of substituents can be introduced via parallel synthesis techniques employing Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. For example, a library of N-aryl benzamides can be synthesized by coupling this compound with a diverse set of amines. Similarly, a library with varied substituents at the 2-position can be generated through coupling with a range of boronic acids.

The fluorine atom also offers a site for potential modification, although it is generally less reactive than the bromine atom in cross-coupling reactions. The benzyloxy protecting group can be removed to reveal the secondary amide, which can then be further functionalized. This multi-faceted reactivity allows for the creation of extensive and diverse chemical libraries from a single, readily accessible starting material, significantly aiding in the search for new bioactive molecules. The use of DNA-compatible synthesis methodologies could further expand the possibilities for creating vast and diverse libraries for screening. rsc.org

Advanced Methodologies and Future Research Directions

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. polimi.ittcichemicals.com For the synthesis of halogenated compounds like N-(benzyloxy)-2-bromo-5-fluorobenzamide, flow chemistry can mitigate risks associated with hazardous reagents and exothermic reactions. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor can lead to higher yields and purities. bohrium.com

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Potential for thermal runaway with exothermic reactions. Handling of hazardous reagents in large quantities. | Enhanced heat dissipation due to high surface-area-to-volume ratio. In-situ generation and immediate consumption of hazardous intermediates. nih.gov |

| Reaction Control | Difficult to maintain precise control over temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. bohrium.com |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Readily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel). polimi.it |

| Efficiency | Often involves multiple work-up and purification steps between reactions. | Potential for in-line purification and telescoping of reaction steps, reducing overall process time and waste. nih.gov |

Future research in this area would involve the development and optimization of a continuous flow process for the synthesis of this compound, including the screening of different reactor types, catalysts, and reaction conditions to maximize yield and purity.

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more sustainable by incorporating greener methodologies.

One key area of focus is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate significant waste. researchgate.net Biocatalytic approaches, using enzymes such as lipases or amidases, could offer a highly selective and environmentally benign route to the target molecule, operating under mild conditions. rsc.org Another green strategy involves performing the synthesis in solvent-free conditions or using more environmentally friendly solvents like water or bio-based solvents. figshare.com

The choice of starting materials and reagents is also crucial. For instance, exploring catalytic methods for the direct C-H amination of a suitable precursor could provide a more atom-economical route compared to traditional methods involving pre-functionalized starting materials. rsc.org

Table 2: Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of biocatalysts or reusable solid acid catalysts for amidation. rsc.orgresearchgate.net | Reduced waste, milder reaction conditions, high selectivity. |

| Safer Solvents & Auxiliaries | Performing reactions in water, supercritical CO2, or solvent-free conditions. figshare.com | Reduced environmental impact and improved process safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where feasible. | Reduced reliance on fossil fuels. |

Future research will likely focus on developing and validating these green synthetic routes, including the discovery and engineering of suitable enzymes and the optimization of reaction conditions for solvent-free or aqueous media.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Studies

Chemoinformatics plays a crucial role in modern drug discovery and chemical research by enabling the analysis of large datasets of chemical information to identify promising compounds and predict their properties. nih.govresearchgate.net For a compound like this compound, chemoinformatic tools can be employed to predict its physicochemical properties, potential biological activities, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of chemoinformatics that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.combiointerfaceresearch.com While no specific QSAR studies on this compound have been reported, studies on related substituted benzamides have successfully correlated structural features with activities such as antimicrobial or enzyme inhibitory effects. nih.govtandfonline.com

A hypothetical QSAR study on a series of this compound analogs could involve:

Data Set Preparation: Synthesizing a library of derivatives with variations in the substituents on the phenyl ring and the benzyloxy group.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model that correlates the descriptors with a measured biological activity. mdpi.com

Model Validation: Rigorously validating the model to ensure its predictive power.

Such studies could guide the design of new analogs with improved potency and selectivity for a specific biological target.

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the efficient and selective formation of chemical bonds. For the synthesis and further transformation of this compound, several types of catalytic systems could be explored.

For the crucial C-N bond formation step in its synthesis, catalysts based on copper, rhodium, or cobalt could offer alternatives to traditional methods. nih.govnih.govrsc.org These transition metal catalysts can facilitate the coupling of amines and carboxylic acids or their derivatives under milder conditions and with broader functional group tolerance. acs.org

Furthermore, the bromine and fluorine atoms on the benzamide (B126) ring provide handles for further functionalization through catalytic cross-coupling reactions. For example, palladium- or nickel-catalyzed reactions could be used to introduce new carbon-carbon or carbon-heteroatom bonds at the bromine position, allowing for the synthesis of a diverse library of derivatives. The reactivity of the C-F bond, while generally more challenging to activate, could also be targeted with specialized catalytic systems.

Table 3: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst System | Potential Application |

| Amidation | Copper(II) acetate, Rhodium complexes, Cobalt nanoparticles nih.govrsc.orgacs.org | Efficient and selective synthesis of the parent compound. |

| Suzuki-Miyaura Coupling | Palladium-based catalysts | Introduction of aryl or vinyl groups at the bromine position. |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Introduction of nitrogen-based functional groups at the bromine position. |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Introduction of alkyne moieties at the bromine position. |

Future research in this domain will involve the screening of various catalyst systems for both the synthesis and derivatization of this compound. The goal will be to identify catalysts that offer high efficiency, selectivity, and sustainability.

Q & A

Q. What are the common synthetic routes for N-(benzyloxy)-2-bromo-5-fluorobenzamide?

Methodological Answer: The synthesis typically involves benzylation of 2-bromo-5-fluorobenzoic acid derivatives. A standard route includes:

Starting Materials : 2-Bromo-5-fluorobenzoic acid (or its acid chloride) and benzyl bromide derivatives.

Reagents/Conditions :

- Use of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C for nucleophilic substitution .

- Activation of the carboxylic acid group via conversion to an acid chloride (using SOCl₂ or oxalyl chloride) prior to coupling with O-benzylhydroxylamine .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for bromo/fluorine-substituted aryl groups) and benzyloxy CH₂ (δ ~4.8–5.2 ppm) .

- LC-MS : To confirm molecular weight (e.g., [M+H]+ expected at m/z ~338–340 for C₁₄H₁₀BrFNO₂) .

- X-ray Crystallography : For definitive structural confirmation, particularly to resolve steric effects from bromine and fluorine substituents .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

- Intermediate in Drug Discovery : Used to synthesize analogs targeting enzyme inhibition (e.g., kinase or protease inhibitors) .

- Structure-Activity Relationship (SAR) Studies : Modifying the benzyloxy or halogen substituents to assess impact on bioactivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Selection : Anhydrous DMF or acetonitrile minimizes hydrolysis side reactions .

- Temperature Control : Maintaining 60–80°C prevents thermal decomposition of the benzyloxy group .

- Reagent Purity : Use freshly distilled benzyl bromide and dry K₂CO₃ to avoid side reactions (e.g., dehalogenation) .

Q. How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation .

- Dose-Response Curves : Perform IC₅₀ determinations across multiple concentrations to confirm activity trends .

- Molecular Docking : Compare binding modes with analogs (e.g., chloro vs. bromo derivatives) to identify steric or electronic effects .

Q. What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:

- Common Side Reactions :

- Hydrolysis of the benzyloxy group under acidic conditions.

- Dehalogenation (bromine loss) at high temperatures.

- Mitigation Strategies :

- Use inert atmosphere (N₂/Ar) to prevent oxidation .

- Add molecular sieves to absorb moisture during coupling steps .

Q. How to evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Store aliquots at 4°C, -20°C, and room temperature; analyze via HPLC monthly for degradation products (e.g., free benzoic acid) .

- Protect from light using amber vials to prevent photolytic cleavage of the benzyloxy group .

Q. What computational tools are recommended for SAR analysis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactivity of the bromine and fluorine substituents .

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., Wnt pathway components) to prioritize synthetic analogs .

Data Analysis & Experimental Design

Q. How to resolve discrepancies in NMR spectra during characterization?

Methodological Answer:

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers in the benzyloxy group) .

- COSY/HSQC Experiments : Assign overlapping aromatic proton signals by correlating ¹H-¹³C couplings .

Q. Designing a SAR study: Which substituents should be prioritized?

Methodological Answer:

- Bromo/Fluoro Replacements : Synthesize chloro or iodo analogs to assess halogen size/electronegativity effects .

- Benzyloxy Modifications : Replace with methoxy or allyloxy groups to evaluate steric/electronic contributions .

Q. How to troubleshoot low purity after column chromatography?

Methodological Answer:

- Gradient Optimization : Adjust hexane/ethyl acetate ratios (e.g., 9:1 to 4:1) for better separation of halogenated byproducts .

- Pre-Chromatography Filtration : Remove inorganic salts (e.g., K₂CO₃) via celite filtration to prevent column clogging .

Biological & Mechanistic Insights

Q. What mechanisms explain its potential anticancer activity?

Methodological Answer:

- Wnt Pathway Inhibition : Competes with β-catenin binding to TCF4, downregulating oncogenic transcription (validated via luciferase reporter assays) .

- Apoptosis Induction : Activates caspase-3/7 in cancer cell lines (e.g., HCT116) at IC₅₀ ~10 μM .

Q. How to validate target engagement in cellular assays?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to target proteins by measuring thermal stability shifts .

- Knockdown/Rescue Experiments : Use siRNA to silence target genes and assess reversal of compound effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.